2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone
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Overview
Description
2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thieno[2,3-d]pyrimidine core, which is a bicyclic system combining a thiophene ring and a pyrimidine ring, with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thieno[2,3-d]pyrimidine core through cyclization reactions involving thiophene derivatives and pyrimidine intermediates. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process .
Chemical Reactions Analysis
2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: This compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical research.
Mechanism of Action
The mechanism of action of 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and the context of its use .
Comparison with Similar Compounds
Similar compounds to 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone include other thieno[2,3-d]pyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have been studied for their potential as antitubercular agents and exhibit significant biological activity.
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine: This derivative has shown inhibitory effects on tumor necrosis factor alpha and nitric oxide, indicating its potential in anti-inflammatory and anticancer research.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-3-13-8-14-16(18-10-19-17(14)23-13)22-9-15(20)11-4-6-12(21-2)7-5-11/h4-8,10H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRSOMAGWSQLNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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